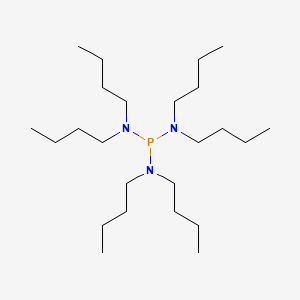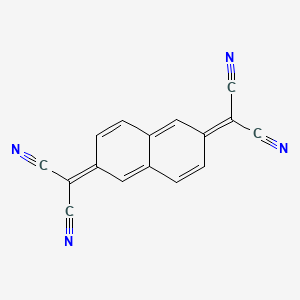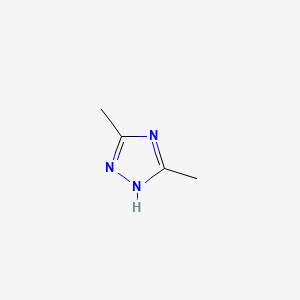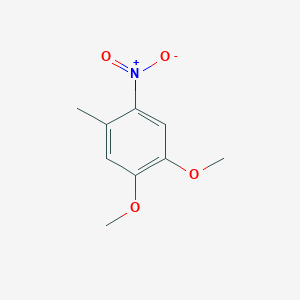
4-Decyloxybenzyliden-4'-butylanilin
Übersicht
Beschreibung
p-Decyloxybenzylidene p-butylaniline: is a liquid crystal compound known for its unique chemical structure and properties. It exhibits a smectic A phase, making it significant in the field of liquid crystal research. The compound has the molecular formula C₂₇H₃₉NO and a molecular weight of 393.6047 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Decyloxybenzylidene p-butylaniline is widely used in the study of liquid crystals. Its smectic A phase makes it a valuable compound for understanding the behavior and properties of liquid crystals in various conditions.
Biology and Medicine: The compound’s unique properties have potential applications in the development of advanced materials for biological and medical research. It can be used in the design of biosensors, drug delivery systems, and diagnostic tools.
Industry: In the industrial sector, p-Decyloxybenzylidene p-butylaniline is used in the production of liquid crystal displays (LCDs) and other electronic devices. Its stability and performance make it an essential component in the manufacturing of high-quality displays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Decyloxybenzylidene p-butylaniline typically involves the condensation of p-decyloxybenzaldehyde with p-butylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of p-Decyloxybenzylidene p-butylaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Decyloxybenzylidene p-butylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride. Reduction can result in the formation of reduced derivatives with different functional groups.
Substitution: p-Decyloxybenzylidene p-butylaniline can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of p-Decyloxybenzylidene p-butylaniline involves its interaction with molecular targets and pathways related to liquid crystal formation. The compound’s structure allows it to align in specific orientations, leading to the formation of smectic A phases. This alignment is influenced by intermolecular forces, temperature, and external fields, which determine the compound’s behavior and properties in various applications.
Vergleich Mit ähnlichen Verbindungen
- p-Decyloxybenzylidene p-hexyloxyaniline
- p-Decyloxybenzylidene p-octyloxyaniline
- p-Decyloxybenzylidene p-decyloxyaniline
Comparison: p-Decyloxybenzylidene p-butylaniline is unique due to its specific alkyl chain length and the presence of both decyloxy and butylaniline groups. This combination imparts distinct liquid crystal properties, such as the smectic A phase, which may not be present in similar compounds with different alkyl chain lengths or substituents. The unique structure and properties of p-Decyloxybenzylidene p-butylaniline make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-1-(4-decoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-12-22-29-27-20-16-25(17-21-27)23-28-26-18-14-24(15-19-26)13-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSABKRNOGDWYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51749-29-2 | |
| Record name | p-Decyloxybenzylidene p-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the translational order parameter in liquid crystals like p-Decyloxybenzylidene p-butylaniline?
A1: The translational order parameter provides insights into the degree of positional order of molecules within a liquid crystal phase []. Understanding this order is crucial because it directly influences the unique anisotropic properties of liquid crystals, such as their optical and electrical behavior. By studying the translational order parameter in p-Decyloxybenzylidene p-butylaniline, researchers can gain a deeper understanding of its structure-property relationships and its potential applications in areas like display technologies.
Q2: How was the translational order parameter determined for p-Decyloxybenzylidene p-butylaniline in the study?
A2: The researchers used X-ray diffraction data to determine the translational order parameter []. By analyzing the intensities of the diffraction peaks, which reflect the arrangement of molecules within the material, they could calculate a quantitative measure of the positional order within the smectic phase of p-Decyloxybenzylidene p-butylaniline.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)










